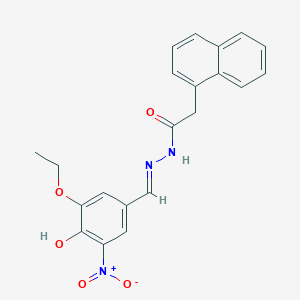
1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in various preclinical studies. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key component in the B-cell receptor signaling pathway.
作用機序
BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane and phosphorylates downstream targets, leading to the activation of various signaling pathways. 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide binds to the ATP-binding site of BTK and inhibits its activity, leading to the suppression of downstream signaling pathways and ultimately the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have potent anti-tumor activity in various preclinical models, including lymphoma, leukemia, and multiple myeloma. It has also demonstrated favorable pharmacokinetic properties, including good oral bioavailability and long half-life. 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been well-tolerated in preclinical studies, with no significant toxicity observed.
実験室実験の利点と制限
The main advantage of 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has also shown synergy with other drugs targeting the B-cell receptor signaling pathway, making it a promising candidate for combination therapy. One limitation of 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is its relatively low potency compared to other BTK inhibitors, such as ibrutinib. However, 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has shown favorable pharmacokinetic properties and good oral bioavailability, which may compensate for its lower potency.
将来の方向性
There are several potential future directions for 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide research. One area of interest is the development of combination therapies with other drugs targeting the B-cell receptor signaling pathway, such as venetoclax and ibrutinib. Another potential direction is the investigation of 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in combination with immunotherapies, such as checkpoint inhibitors or CAR-T cell therapy. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide and its downstream targets, which may provide insights into the development of more effective therapies for B-cell malignancies.
合成法
The synthesis of 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide involves several steps, including the reaction of 2-fluoroaniline with 3-hydroxybenzaldehyde to form an imine intermediate, which is then reduced to the corresponding amine. The amine is then reacted with pyrrolidine-3-carboxylic acid to form the final product. The overall yield of the synthesis is around 30%, and the purity of the product can be improved by further purification.
科学的研究の応用
1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied in various preclinical models, including cell lines, animal models, and patient-derived samples. It has shown potent inhibition of BTK activity and downstream signaling pathways, leading to the suppression of B-cell proliferation and survival. 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has also demonstrated synergy with other drugs targeting the B-cell receptor signaling pathway, such as venetoclax and ibrutinib.
特性
IUPAC Name |
1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c18-14-6-1-2-7-15(14)20-10-11(8-16(20)22)17(23)19-12-4-3-5-13(21)9-12/h1-7,9,11,21H,8,10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXORWVXJJUPHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2F)C(=O)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B6033787.png)
![N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B6033789.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-(3-methylbenzyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6033806.png)
![2-(cyclopentylcarbonyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6033819.png)
![N-{4-[(3,5-diethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B6033834.png)
![4-[({5-[(benzylthio)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B6033838.png)
![2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6033848.png)
![N'-[1-(4-hydroxyphenyl)ethylidene]-3-(4-methyl-1-piperazinyl)propanohydrazide](/img/structure/B6033849.png)
![3-methyl-6-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B6033854.png)
![3-(5-bromo-2-furyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6033855.png)
![N-(3-methoxypropyl)-5-[1-(5-pyrimidinylcarbonyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6033860.png)
![1-(4-chlorophenyl)-2-[(5-{[(5-chloro-8-quinolinyl)oxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B6033862.png)